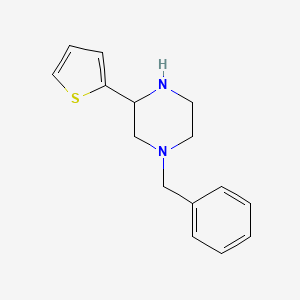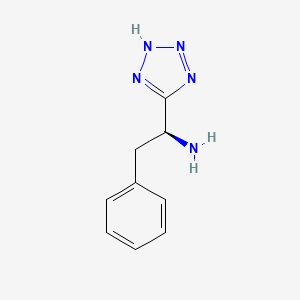
(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)méthanol
Vue d'ensemble
Description
(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimalariennes
Ce composé s'est avéré efficace dans le traitement du paludisme. Dans une étude, les pipéridines synthétiques 1, 4-disubstituées, qui comprennent ce composé, ont montré une forte sélectivité pour le Plasmodium falciparum résistant . Les analogues alcooliques étaient les plus actifs et les plus sélectifs pour le parasite, ce qui suggère que le groupe hydroxyle en C-7' dans ces analogues alcooliques contribue grandement à leur activité antiplasmodiale .
Conception de médicaments
Les pipéridines, y compris ce composé, sont parmi les fragments synthétiques les plus importants pour la conception de médicaments . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes . Le développement de méthodes rapides et économiques pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .
Synthèse des pipéridinones
Ce composé peut être utilisé dans la préparation des pipéridinones . Les pipéridinones sont une classe de composés organiques qui contiennent un cycle pipéridine et un groupe fonctionnel cétone. Elles sont importantes dans la synthèse d'une grande variété de produits pharmaceutiques .
Synthèse des spiropipéridines
Ce composé peut également être utilisé dans la synthèse des spiropipéridines . Les spiropipéridines sont une classe de composés organiques qui contiennent un cycle pipéridine et un groupe fonctionnel spiro. Elles se sont avérées présenter un large éventail d'activités biologiques .
Synthèse des pipéridines condensées
Ce composé peut être utilisé dans la synthèse des pipéridines condensées . Les pipéridines condensées sont une classe de composés organiques qui contiennent un cycle pipéridine et sont condensées avec d'autres cycles. Elles se sont avérées présenter un large éventail d'activités biologiques .
Synthèse des pipéridines substituées
Ce composé peut être utilisé dans la synthèse des pipéridines substituées . Les pipéridines substituées sont une classe de composés organiques qui contiennent un cycle pipéridine avec un ou plusieurs substituants. Elles se sont avérées présenter un large éventail d'activités biologiques .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been shown to affect various biochemical pathways, leading to their wide range of therapeutic applications .
Pharmacokinetics
It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Analyse Biochimique
Biochemical Properties
(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound’s interaction with PKB involves binding to the enzyme’s active site, thereby preventing its activation and subsequent signaling events.
Cellular Effects
The effects of (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been observed to inhibit the PI3K-PKB-mTOR signaling pathway, which is critical for cell proliferation and survival . This inhibition leads to reduced cell growth and increased apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol exerts its effects through several mechanisms. It binds to the active site of PKB, inhibiting its phosphorylation and activation . This binding prevents PKB from phosphorylating its downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in promoting cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors regulated by PKB signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-9-5-10(13-7-12-9)14-3-1-8(6-15)2-4-14/h5,7-8,15H,1-4,6H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUSVANGMGERCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B1490675.png)



![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)
![4-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1490683.png)
